molecular formula C14H10N4S B11106339 2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile

2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B11106339
M. Wt: 266.32 g/mol
InChI Key: SDYYPSOORFJCDO-UHFFFAOYSA-N
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Description

2-AMINO-6-(BENZYLSULFANYL)-3,5-PYRIDINEDICARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with amino, benzylsulfanyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(BENZYLSULFANYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3,5-dicyanopyridine with benzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(BENZYLSULFANYL)-3,5-PYRIDINEDICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-AMINO-6-(BENZYLSULFANYL)-3,5-PYRIDINEDICARBONITRILE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(BENZYLSULFANYL)-3,5-PYRIDINEDICARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-6-(TRIFLUOROMETHOXY)BENZOXAZOLE: Known for its neuroprotective properties.

    2-AMINO-6-FLUOROBENZOIC ACID: Used in the synthesis of benzamide derivatives with neuroleptic activity.

    2-AMINOPYRIMIDINE DERIVATIVES: Exhibiting antitrypanosomal and antiplasmodial activities.

Uniqueness

2-AMINO-6-(BENZYLSULFANYL)-3,5-PYRIDINEDICARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

2-amino-6-benzylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H10N4S/c15-7-11-6-12(8-16)14(18-13(11)17)19-9-10-4-2-1-3-5-10/h1-6H,9H2,(H2,17,18)

InChI Key

SDYYPSOORFJCDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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